Val-Cit-amide-Cbz-N(Me)-Maytansine
Description
Evolution of Targeted Drug Delivery Systems in Oncology Research
The concept of a "magic bullet," a drug that could selectively target pathogens or diseased cells without affecting healthy ones, has been a long-standing goal in medicine. nih.gov Early cancer treatments, such as traditional chemotherapy, often lacked this specificity, leading to significant side effects. longdom.orgnih.gov The evolution of targeted drug delivery has been driven by an increasing understanding of cancer biology and the identification of tumor-specific antigens. nih.govaacrjournals.org This led to the development of monoclonal antibodies (mAbs) designed to recognize and bind to these antigens. youtube.com The subsequent innovation was to arm these antibodies with cytotoxic drugs, giving rise to the field of ADCs. aacrjournals.org This strategy, in theory, allows for the specific delivery of a potent payload directly to the tumor site, thereby increasing efficacy and reducing systemic toxicity. longdom.orgaacrjournals.org
Fundamental Components of Antibody-Drug Conjugates (ADCs): A Conceptual Framework
| Component | Function |
|---|---|
| Monoclonal Antibody (mAb) | Provides specificity by targeting a tumor-associated antigen. |
| Linker | Connects the antibody to the payload and controls the drug's release. |
| Cytotoxic Payload | A highly potent drug that induces cell death upon release. |
The monoclonal antibody is the targeting component of the ADC. mybiosource.com Ideally, the chosen antibody binds with high affinity to a tumor-associated antigen that is highly expressed on the surface of cancer cells with limited expression on normal, healthy cells. nih.govsigmaaldrich.com This high specificity is paramount to minimizing off-target toxicity. astrazeneca.com Once the antibody binds to its target antigen on the cancer cell, the ADC-antigen complex is typically internalized into the cell through a process called endocytosis. tandfonline.com The use of humanized or fully human monoclonal antibodies helps to reduce the immunogenicity of the ADC, meaning it is less likely to be recognized and attacked by the patient's own immune system. nih.govbiochempeg.com
The payload is the pharmacologically active component of the ADC, responsible for killing the cancer cells. sigmaaldrich.com Due to the targeted delivery system, the payloads used in ADCs are often highly potent compounds that would be too toxic to administer systemically as standalone chemotherapeutic agents. nih.govadcreview.com These payloads typically work by disrupting essential cellular processes, such as cell division or DNA replication. tandfonline.comnih.gov Once the ADC is internalized and the linker is cleaved, the payload is released into the cancer cell, where it can exert its cytotoxic effect, leading to apoptosis or cell death. tandfonline.com
Overview of Cleavable Linker Technologies in ADC Development
A significant portion of ADCs in development utilize cleavable linkers, which are designed to release the payload in response to the specific conditions within the tumor microenvironment or inside the cancer cell. nih.govcam.ac.uk This controlled release mechanism is a key feature that enhances the targeted nature of the therapy. broadpharm.com There are several types of cleavable linkers, each with a different trigger for cleavage.
Types of Cleavable Linkers:
Protease-sensitive linkers: These linkers, such as the valine-citrulline (Val-Cit) dipeptide, are designed to be cleaved by proteases like cathepsin B, which are highly active inside the lysosomes of cancer cells. broadpharm.commdpi.com
Acid-sensitive linkers: These linkers utilize the lower pH of endosomes and lysosomes (compared to the bloodstream) to trigger the hydrolysis and release of the payload. wuxiapptec.combroadpharm.com
Glutathione-sensitive linkers: These linkers contain a disulfide bond that is cleaved in the reducing environment of the cell, where the concentration of glutathione (B108866) is high. broadpharm.com
The Val-Cit linker is a widely used protease-sensitive linker due to its stability in circulation and efficient cleavage within the target cell. broadpharm.commdpi.com The compound Val-Cit-amide-Cbz-N(Me)-Maytansine incorporates this specific dipeptide linker. musechem.com
Structure
2D Structure
Properties
Molecular Formula |
C55H78ClN9O15 |
|---|---|
Molecular Weight |
1140.7 g/mol |
IUPAC Name |
[(1S,2R,3S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoyl-methylamino]propanoate |
InChI |
InChI=1S/C55H78ClN9O15/c1-30(2)46(57)49(69)61-37(15-13-22-59-51(58)71)48(68)60-36-19-17-34(18-20-36)29-77-53(73)63(7)23-21-43(66)64(8)33(5)50(70)79-42-27-44(67)65(9)38-25-35(26-39(75-10)45(38)56)24-31(3)14-12-16-41(76-11)55(74)28-40(78-52(72)62-55)32(4)47-54(42,6)80-47/h12,14,16-20,25-26,30,32-33,37,40-42,46-47,74H,13,15,21-24,27-29,57H2,1-11H3,(H,60,68)(H,61,69)(H,62,72)(H3,58,59,71)/b16-12+,31-14+/t32-,33+,37+,40+,41-,42+,46+,47+,54?,55+/m1/s1 |
InChI Key |
WHRVZTYLCHEVBV-IRINPGTESA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H](C4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCN(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCN(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Structural Elucidation and Design Rationale of Val Cit Amide Cbz N Me Maytansine
Dissection of the Val-Cit-amide-Cbz-N(Me)-Maytansine Conjugate Architecture
The structure of this compound is a tripartite assembly, comprising a linker, a payload, and the conjugating antibody. nih.govmedchemexpress.com The linker itself is a multi-component system designed for specific cleavage and release of the cytotoxic agent. researchgate.net
The Val-Cit-amide Dipeptide Linker Segment
At the core of the linker is the valine-citrulline (Val-Cit) dipeptide. nih.govgoogle.com This specific dipeptide sequence is designed to be a substrate for lysosomal proteases, most notably cathepsin B, which are found in high concentrations within the lysosomes of cells. nih.govmit.edu The Val-Cit linker is renowned for its excellent plasma stability, ensuring that the ADC remains intact while circulating in the bloodstream, thereby minimizing off-target toxicity. researchgate.netnih.gov Once the ADC is internalized by the target cancer cell, it is trafficked to the lysosome. organic-chemistry.org Inside the lysosome, the enzymatic action of cathepsin B cleaves the amide bond between the citrulline and the subsequent part of the linker. nih.govnih.gov This cleavage is a critical step in the release of the maytansine (B1676224) payload. mit.edu
The selection of the Val-Cit sequence is not arbitrary. It has been demonstrated to be an effective balance between stability in systemic circulation and efficient cleavage within the target cell's lysosomal compartment. acs.org Research has shown that while initially believed to be solely dependent on cathepsin B, other cathepsins like S, L, and F can also be involved in the cleavage process. nih.govnih.gov
The Cbz-N(Me) Moiety: Integration and Functional Implications
The "Cbz-N(Me)" component refers to a carbobenzoxy (Cbz or Z) group attached to a methylated nitrogen atom within the linker structure. The Cbz group is a well-established protecting group in peptide chemistry, often used to protect amine functionalities. rsc.org In the context of this ADC, its inclusion likely serves to modulate the chemical properties of the linker.
The Maytansine Payload: Structural Context within the Conjugate
Maytansine and its derivatives, known as maytansinoids, are highly potent cytotoxic agents that function as microtubule inhibitors. They bind to tubulin, a key protein in the formation of microtubules, and disrupt microtubule dynamics. This interference with the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).
In the this compound conjugate, the maytansine payload is attached to the linker system. nih.govmdpi.com The specific maytansinoid used is a derivative that has been modified to allow for conjugation to the linker while retaining its potent cytotoxic activity. The maytansinoid payload is exceptionally potent, with activity in the sub-nanomolar range, making it an ideal candidate for targeted delivery via an ADC, where only a small amount of the drug needs to reach the cancer cell to be effective.
Rationale for the Specific Linker-Payload Combination in this compound Design
The pairing of a cleavable Val-Cit linker with a maytansinoid payload is a well-established strategy in ADC development. researchgate.net The primary rationale is to harness the high potency of the maytansinoid while mitigating its systemic toxicity through targeted delivery.
The Val-Cit linker's stability in plasma prevents the premature release of the highly toxic maytansine, which could otherwise cause significant damage to healthy tissues. researchgate.netnih.gov Its specific cleavage by lysosomal proteases ensures that the payload is released predominantly inside the target cancer cells that have internalized the ADC. mit.edunih.gov
Influence of Conjugate Design on Intracellular Processing Pathways
The journey of the this compound ADC from the cell surface to the release of its payload is a multi-step process, and the conjugate's design influences each step.
Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, typically through receptor-mediated endocytosis. organic-chemistry.org The resulting endosome then fuses with a lysosome, creating a highly degradative environment. It is within this lysosome that the Val-Cit linker is cleaved by cathepsins. nih.govnih.gov
The choice of a cleavable linker like Val-Cit allows for the potential for a "bystander effect." This occurs when the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen. The specific design of the linker and the nature of the released metabolite play a crucial role in determining the extent of this bystander killing.
Advanced Research on the Valine Citrulline Linker Within Val Cit Amide Cbz N Me Maytansine
Enzymatic Cleavage Mechanisms of Valine-Citrulline Peptidic Linkers
The selective release of the maytansine (B1676224) payload from the ADC is primarily triggered by enzymatic cleavage of the Val-Cit linker within the lysosomal compartment of cancer cells.
Cathepsin B, a lysosomal cysteine protease often upregulated in tumor cells, is a key enzyme responsible for the hydrolysis of the Val-Cit linker. iris-biotech.denih.gov The Val-Cit motif serves as a specific recognition sequence for Cathepsin B. iris-biotech.de The cleavage occurs at the amide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer, which is a common component of such linkers. iris-biotech.deencyclopedia.pub This enzymatic action initiates a self-immolative cascade, leading to the traceless release of the active drug. iris-biotech.de
The specificity of Cathepsin B for the Val-Cit sequence is a cornerstone of its design, ensuring that the cytotoxic payload is preferentially released within the target cell, thereby minimizing off-target toxicity. iris-biotech.de However, research has shown that the efficiency of this cleavage can be influenced by the structure of the linker and the attached payload. For instance, steric hindrance from the payload can inhibit Cathepsin B binding, a challenge that is often addressed by incorporating a spacer like PABC to improve enzyme access. nih.govencyclopedia.pub
Interestingly, some studies have explored modifications to the Val-Cit motif to enhance specificity for Cathepsin B. One such modification involves a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) moiety. An ADC with a cBu-Cit linker showed that its intracellular cleavage was inhibited by 75% with a Cathepsin B-specific inhibitor, whereas the cleavage of a comparable Val-Cit ADC was only significantly inhibited by a broad-spectrum protease inhibitor. rsc.org This suggests that the cBu-Cit linker is more selective for Cathepsin B-mediated cleavage compared to the traditional Val-Cit linker. rsc.org
While Cathepsin B was initially considered the primary enzyme for Val-Cit linker cleavage, subsequent research, including gene knockout studies, has revealed the involvement of other lysosomal proteases. nih.govencyclopedia.pub Cathepsins L, S, and F have also been shown to contribute to the degradation of Val-Cit linkers. encyclopedia.pubacs.org This broader enzymatic involvement suggests a degree of redundancy in the payload release mechanism, which could be advantageous in overcoming potential resistance mechanisms in tumor cells.
Furthermore, studies have investigated alternative dipeptide sequences to Val-Cit, such as Phe-Gln, Leu-Gln, and Val-Gln. These were found to be cleaved at similar or even faster rates than Val-Cit by cell lysates and a panel of cathepsins including B, L, S, and F. rsc.orgacs.org This highlights the potential for designing novel linkers with tailored cleavage profiles. Additionally, the serine protease neutrophil elastase, found in the circulation, has been shown to be capable of cleaving Val-Cit linkers, which could contribute to off-target toxicities like neutropenia. rsc.org
Plasma Stability and In Vitro Biotransformation of Val-Cit Linkages
A critical attribute of an effective ADC is the stability of its linker in the systemic circulation to prevent premature release of the cytotoxic payload, which can lead to systemic toxicity and reduced therapeutic efficacy.
The plasma stability of Val-Cit linkers exhibits significant species-dependent differences, a crucial consideration in the preclinical development of ADCs. While generally stable in human and cynomolgus monkey plasma, Val-Cit linkers have demonstrated instability in mouse plasma. nih.govresearchgate.netresearchgate.net This instability can lead to premature drug release in mouse models, complicating the interpretation of efficacy and toxicity studies. nih.govspringernature.com For example, some Val-Cit linker conjugates have been observed to be hydrolyzed within an hour in mouse plasma, whereas they remain stable for over seven days in human plasma. nih.gov This discrepancy is a significant challenge for the preclinical evaluation of ADCs containing this linker. springernature.com
| Species | Linker | Stability | Key Findings | Reference |
|---|---|---|---|---|
| Human | Val-Cit | High | Stable for over 28 days. | nih.gov |
| Mouse (BALB/c) | Val-Cit | Low | Over 95% loss of conjugated drug after 14 days. | nih.gov |
| Mouse (BALB/c) | SVCit (Serine-Valine-Citrulline) | Moderate | ~70% loss of conjugated drug after 14 days. | nih.gov |
| Mouse (BALB/c) | EVCit (Glutamic acid-Valine-Citrulline) | High | Almost no linker cleavage after 14 days. | nih.gov |
The primary enzyme responsible for the premature cleavage of Val-Cit linkers in mouse plasma has been identified as carboxylesterase 1c (Ces1c). springernature.comnih.govaacrjournals.org This extracellular enzyme hydrolyzes the Val-Cit-PABC linker, leading to off-target payload release. aacrjournals.org The susceptibility to Ces1c cleavage has been confirmed through studies using purified Ces1c and Ces1c knockout mice, where the linker remained stable in the absence of the enzyme. nih.govencyclopedia.pubresearchgate.net
The distinct substrate preferences between the murine Ces1c and human lysosomal Cathepsin B present an opportunity for linker modification to enhance stability in mouse models without compromising intracellular cleavage. aacrjournals.org Small chemical modifications to the linker, such as the addition of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) tripeptide, have been shown to significantly increase stability in mouse plasma while maintaining sensitivity to Cathepsin B. nih.gov This approach allows for more reliable preclinical evaluation of ADCs in mouse models. nih.gov
Impact of Linker Hydrophilicity on Conjugate Characteristics
Increasing the hydrophilicity of the linker is a key strategy to improve the biophysical properties of ADCs. This can be achieved by incorporating hydrophilic moieties into the linker structure. For example, the addition of a glutamic acid residue to the Val-Cit linker not only improves plasma stability in mice but also increases the hydrophilicity of the resulting EVCit linker, which may reduce the risk of aggregation and rapid clearance. springernature.com
Other approaches to enhance linker hydrophilicity include the incorporation of polyethylene (B3416737) glycol (PEG) spacers or other hydrophilic groups like phosphate (B84403) or pyrophosphate. nih.govnih.gov While PEGylation can increase the hydrophilicity of the linker, some studies have shown that this does not always translate to more favorable ADC hydrophilicity or potency. nih.gov However, the use of hydrophilic macrocycles, such as cyclodextrins and crown ethers, integrated into the linker structure has shown promise in enhancing the in vivo performance of ADCs. frontiersin.org These modifications can lead to improved efficacy compared to standard linker designs. frontiersin.org
Strategies for Enhancing Val-Cit Linker Stability and Controllable Release
The stability of the Val-Cit linker is crucial for preventing the premature release of the highly potent maytansinoid payload in the bloodstream, which could lead to off-target toxicity. acs.org Conversely, the linker must be efficiently cleaved within the target cell to exert its cytotoxic effect. Research has focused on modifying the linker to optimize this balance.
One of the primary challenges identified is the instability of valine-containing peptide linkers in mouse plasma due to the activity of carboxylesterase 1C (Ces1C). springernature.comnih.gov This can lead to premature drug release in preclinical mouse models, potentially misrepresenting the ADC's stability in humans. nih.govnih.gov To address this and other stability concerns, several innovative strategies have been developed for maytansinoid ADCs, which are applicable to Val-Cit-amide-Cbz-N(Me)-Maytansine.
Key Strategies Include:
Introduction of Tripeptide Sequences: Incorporating an additional amino acid to create a tripeptide linker has shown significant promise in enhancing plasma stability. A notable example is the glutamic acid-valine-citrulline (EVCit) linker. nih.gov The addition of the hydrophilic glutamic acid residue not only improves stability but can also reduce the risk of ADC aggregation. springernature.com Another approach involves the use of alanine (B10760859) isomers, such as in an l-Ala-d-Ala-l-Ala tripeptide linker, which has demonstrated increased stability and tolerability in preclinical models. acs.org
Development of Novel Dipeptide Linkers: To circumvent the issues associated with valine, alternative dipeptide linkers have been explored. For instance, cyclobutane-1,1-dicarboxamide (cBu)-based linkers have been designed to be predominantly dependent on cathepsin B for cleavage, showing comparable efficacy to Val-Cit but with potentially greater tumor suppression. nih.gov
Modification with Glycine (B1666218): The incorporation of multiple glycine residues, as seen in the triglycyl peptide linker (CX), has been shown to confer extremely high stability in mouse plasma for ADCs with a maytansinoid (DM1) payload. nih.gov
The "Exolinker" Approach: This strategy involves repositioning the cleavable peptide linker to an external position on the p-aminobenzylcarbamate (PAB) spacer. nih.gov This structural rearrangement can reduce premature payload release and allow for a higher drug-to-antibody ratio (DAR) without significant aggregation, even with hydrophobic payloads. nih.gov
These strategies aim to create a more stable and effective ADC by fine-tuning the release of the cytotoxic maytansinoid. The choice of strategy depends on the specific antibody, payload, and desired pharmacokinetic profile.
Research Findings on Linker Stability in Maytansinoid ADCs:
The following table summarizes key findings from studies on modified linkers for maytansinoid ADCs, providing insights into their stability and release characteristics.
| Linker Modification | Key Finding | Reference Compound(s) | Research Focus |
| Glutamic acid-valine-citrulline (EVCit) | Showed almost no premature cleavage in mice, leading to greater treatment efficacy compared to the Val-Cit variant. | EVCit-based ADC | Enhancing in vivo stability in mouse models. nih.gov |
| l-Ala-d-Ala-l-Ala tripeptide | ADCs with this linker were better tolerated in mice than those with other tripeptide linkers. | Immolative ADCs with alanyl-based tripeptide linkers | Improving tolerability and in vivo stability. acs.org |
| Triglycyl peptide (CX) | Demonstrated extremely high stability in mouse plasma. | CX-maytansinoid (DM1) ADC | Overcoming instability in mouse plasma. nih.gov |
| Cyclobutane-1,1-dicarboxamide (cBu)-Cit | Exhibited greater tumor suppression at a 3 mg/kg dose compared to Val-Cit containing ADCs. | cBu-Cit-PABC-containing ADCs | Enhancing cathepsin B selectivity and anti-tumor efficacy. nih.gov |
| Exolinker | Reduced premature payload release and allowed for higher drug-to-antibody ratios without significant aggregation. | Exolinker ADCs | Improving circulatory stability and therapeutic index. nih.gov |
These advanced linker technologies represent significant progress in the field of ADCs, offering paths to develop more robust and effective therapeutics like those based on the this compound scaffold.
Investigation of the Cbz N Me Moiety in Val Cit Amide Cbz N Me Maytansine
Role of Self-Immolative Spacers in Drug Release from ADCs
Antibody-drug conjugates are a therapeutic modality designed to selectively deliver potent cytotoxic agents to cancer cells. medchemexpress.com This targeted approach relies on the synergy of three components: a monoclonal antibody that recognizes a specific antigen on tumor cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. medchemexpress.commdpi.com The linker is a critical element that ensures the ADC remains stable in systemic circulation and releases the cytotoxic payload only after internalization into the target cancer cell. medchemexpress.comnih.gov
Self-immolative spacers are a crucial part of many ADC linkers. nih.govotago.ac.nz These chemical units are designed to undergo spontaneous decomposition to release the active drug following a specific triggering event, such as enzymatic cleavage of another part of the linker. nih.govsigutlabs.com This process is often described as a cascade reaction. chemrxiv.org Once the ADC is internalized into the lysosome of a target cell, proteases like cathepsin B cleave a specific peptide sequence in the linker, such as the commonly used valine-citrulline (Val-Cit) dipeptide. wpi.edutcichemicals.com This initial cleavage event unmasks a reactive group on the self-immolative spacer, initiating an electronic cascade that leads to the spacer's fragmentation and the subsequent release of the unmodified, fully active payload. nih.govotago.ac.nz
The primary advantage of this mechanism is that it allows for the release of the drug without leaving any part of the linker attached, which could otherwise hinder its cytotoxic activity. sigutlabs.com The most well-known self-immolative spacer is the p-aminobenzyl carbamate (B1207046) (PABC) system, which undergoes a 1,6-elimination reaction. otago.ac.nzsigutlabs.com The design of these spacers is critical for the efficacy and safety of the ADC, as their stability and cleavage kinetics directly impact the therapeutic window of the conjugate. nih.gov
Functional Characterization of the Cbz-N(Me) Unit as a Spacer or Cleavage Site
In the compound Val-Cit-amide-Cbz-N(Me)-Maytansine, the linker system is composed of the Val-Cit dipeptide and the Cbz-N(Me) moiety. musechem.com The Val-Cit portion is a well-established cathepsin B-cleavable linker. iphasebiosci.comnih.gov Upon internalization of the ADC into a target cell, lysosomal cathepsin B recognizes and cleaves the amide bond between the citrulline residue and the subsequent part of the linker. tcichemicals.com
The Cbz-N(Me) unit, which consists of a carbobenzoxy (Cbz) group attached to a methylated nitrogen, primarily functions as part of the self-immolative spacer system. The Cbz group is a carbamate, a functional group that is frequently employed in linker technology. mdpi.com In this context, the Cbz-N(Me) is not the initial cleavage site. Instead, its decomposition is triggered by the prior enzymatic cleavage of the Val-Cit dipeptide.
Mechanistic Insights into Payload Release Triggered by Cbz-N(Me) Functionality
The release of the maytansine (B1676224) payload from this compound is a multi-step process initiated by the targeted delivery of the ADC to the cancer cell.
Internalization and Trafficking: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis, into an endosome. chemrxiv.orgyoutube.com The endosome then fuses with a lysosome, creating a highly acidic and enzyme-rich environment. wpi.eduiphasebiosci.com
Enzymatic Cleavage: Within the lysosome, the enzyme cathepsin B specifically recognizes and hydrolyzes the amide bond of the citrulline residue in the Val-Cit dipeptide linker. tcichemicals.com This is the primary trigger for payload release.
Self-Immolation Cascade: The cleavage of the Val-Cit dipeptide exposes an amino group. This initiates a spontaneous intramolecular cyclization or electronic cascade involving the Cbz-N(Me) moiety. This process is analogous to the 1,6-elimination seen in PABC linkers, leading to the fragmentation of the spacer unit. nih.govotago.ac.nz This self-immolative decomposition ultimately liberates the maytansine payload in its active form. The maytansine can then exert its cytotoxic effect by inhibiting microtubule assembly. musechem.com
Design Variations of Carbamate-Based Linkages and Their Performance
Carbamate-based linkages are a cornerstone of ADC linker technology due to their versatility and tunable stability. mdpi.com The prototypical example is the maleimidocaproyl-valine-citrulline-p-aminobenzyl carbamate (mc-Val-Cit-PABC) linker, which has been successfully used in several approved ADCs. sigutlabs.commedchemexpress.com
Researchers have explored numerous design variations to optimize the performance of carbamate-based linkers, focusing on improving stability in circulation while ensuring efficient payload release within the target cell. nih.gov These variations include:
Modifications to the Dipeptide Sequence: While Val-Cit is a common choice, other dipeptides have been investigated to alter the susceptibility to different proteases or to enhance stability. nih.gov For instance, replacing valine with another amino acid can impact the rate of cleavage by cathepsin B. nih.gov
Alterations to the Self-Immolative Spacer: Modifications to the PABC spacer itself, such as the introduction of different substituents, can modulate the kinetics of the self-immolation process. nih.gov
Alternative Carbamate Structures: Researchers have developed novel carbamate-based linkers to address challenges such as hydrophobicity and off-target toxicity. For example, methylene (B1212753) alkoxy carbamate (MAC) linkers have been designed for the conjugation of alcohol-containing payloads. mdpi.com More recent innovations include α-ammonium carbamates that undergo a two-step elimination sequence to release secondary amines, potentially improving the properties of the ADC. chemrxiv.org
The performance of these different linker designs is typically evaluated based on several key parameters, including stability in plasma, the rate of enzymatic cleavage, and the efficiency of payload release. The ultimate goal is to identify a linker that provides a wide therapeutic window by maximizing tumor cell killing while minimizing systemic toxicity. nih.gov
Maytansine Payload Research Within Val Cit Amide Cbz N Me Maytansine Constructs
Molecular Mechanism of Action of Maytansinoids as Microtubule-Targeting Agents
Maytansinoids exert their cytotoxic effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. nih.govcreative-biolabs.com This disruption ultimately leads to cell cycle arrest and apoptosis (programmed cell death). nih.govcreative-biolabs.com
Maytansinoids bind to tubulin, the protein subunit of microtubules. creative-biolabs.comnih.govpnas.org Specifically, they bind at or near the vinca (B1221190) alkaloid binding site on β-tubulin. nih.govpnas.orgnih.gov This binding inhibits the polymerization of tubulin into microtubules and can also induce the depolymerization of existing microtubules. nih.govcreative-biolabs.com This action is distinct from other microtubule-targeting agents like taxanes, which stabilize microtubules. nih.gov
Research has shown that maytansine (B1676224) and its derivatives, such as S-methyl DM1, bind to tubulin with high affinity. nih.govaacrjournals.org While maytansine binds to soluble tubulin, its derivatives can also bind with high affinity to the ends of microtubules, which is thought to be crucial for their potent suppression of microtubule dynamics. pnas.orgnih.govaacrjournals.org
By disrupting microtubule dynamics, maytansinoids interfere with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. nih.govnih.govnih.gov This leads to an arrest of the cell cycle in the G2/M phase, specifically at the prometaphase/metaphase stage. nih.govnih.govaacrjournals.org Prolonged mitotic arrest ultimately triggers the apoptotic cascade, leading to cell death. nih.govresearchgate.net
Impact of Maytansine Conjugation on its Cytotoxic Potency
The conjugation of maytansinoids to antibodies to form ADCs is a strategy to deliver these highly potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. nih.govadcreview.com The cytotoxic potency of the maytansinoid can be influenced by the linker used to attach it to the antibody. nih.gov For instance, the intracellular metabolites of antibody-maytansinoid conjugates are themselves potent microtubule poisons. nih.govaacrjournals.org
Considerations for Payload Modification and Derivatization within ADC Platforms
The maytansine scaffold can be chemically modified to optimize its properties as an ADC payload. njbio.com Modifications are often made at the C3 position to introduce a linker for conjugation to an antibody. nih.gov Derivatives like DM1 and DM4 have been developed with thiol groups to facilitate stable linkage to antibodies. njbio.com
Key considerations for payload modification include:
Potency: Maintaining high cytotoxicity is essential. nih.gov
Stability: The linker-payload complex must be stable in circulation to prevent premature release of the toxic payload. nih.gov
Solubility: Modifications can improve the solubility of the maytansinoid, which is important for formulation and manufacturing. biochempeg.com
Bystander Effect: The ability of the released payload to diffuse out of the target cell and kill neighboring cancer cells (bystander effect) can be modulated by altering the payload's properties, such as its charge and lipophilicity. rsc.orgnih.gov
Resistance Mechanisms to Maytansinoid-Based ADCs at the Cellular Level
Cancer cells can develop resistance to maytansinoid-based ADCs through various mechanisms. nih.govaacrjournals.org
One of the primary mechanisms of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1). aacrjournals.orgmdpi.com These transporters act as efflux pumps, actively removing the cytotoxic payload from the cancer cell, thereby reducing its intracellular concentration and diminishing its therapeutic effect. aacrjournals.orgmdpi.com
Studies have shown that cells with high levels of MDR1 are less sensitive to maytansinoids and maytansinoid-based ADCs. aacrjournals.org To overcome this, strategies are being developed, such as using hydrophilic linkers to create metabolites that are poor substrates for MDR1. aacrjournals.orgmdpi.com
Strategies to Bypass Multidrug Resistance in Maytansinoid ADCs (e.g., linker modifications)
Multidrug resistance (MDR) presents a significant challenge in cancer therapy, often leading to reduced efficacy of chemotherapeutic agents. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein 1 (P-gp or MDR1), which actively efflux cytotoxic drugs from cancer cells, thereby lowering their intracellular concentration and diminishing their therapeutic effect. aacrjournals.orgnih.gov Maytansinoids, the potent cytotoxic payloads used in antibody-drug conjugates (ADCs), are known substrates for these efflux pumps. aacrjournals.org Consequently, even when delivered directly to the tumor cell via an ADC, the maytansinoid metabolite, once cleaved from the antibody-linker construct, can be expelled from the cell before it can exert its anti-tubulin effect. rsc.org
Research into maytansinoid ADCs has increasingly focused on developing strategies to circumvent this resistance mechanism. A key approach involves the modification of the linker component of the ADC. The chemical properties of the linker can significantly influence the characteristics of the catabolite that is released within the cancer cell. By engineering the linker, it is possible to generate maytansinoid metabolites that are poor substrates for MDR transporters.
A central strategy in linker modification is the enhancement of hydrophilicity. nih.govresearchgate.net Most MDR1 substrates are hydrophobic compounds. rsc.org The hypothesis is that by attaching a more hydrophilic linker to the maytansinoid payload, the resulting metabolite after lysosomal degradation will also be more hydrophilic and, therefore, less likely to be recognized and transported out of the cell by MDR1. nih.govresearchgate.net This leads to increased intracellular accumulation of the cytotoxic agent and greater potency against MDR-expressing tumors.
This principle has been demonstrated in studies comparing maytansinoid ADCs constructed with traditional nonpolar linkers versus those with novel hydrophilic linkers. For instance, an ADC utilizing a nonpolar linker like N-succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC) generates a more hydrophobic maytansinoid metabolite upon intracellular processing. In contrast, linkers incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) units or charged sulfonate groups, result in more water-soluble metabolites. nih.govacs.org These hydrophilic metabolites are poorer substrates for the MDR1 efflux pump, leading to enhanced retention within the tumor cell and, consequently, more effective cell killing. rsc.org
Detailed Research Findings
While specific research data on the "Val-Cit-amide-Cbz-N(Me)-Maytansine" construct in relation to multidrug resistance is not publicly available, extensive research on similar maytansinoid ADCs provides compelling evidence for the efficacy of linker modification strategies. Studies have systematically evaluated the impact of linker hydrophilicity on the in vitro cytotoxicity of maytansinoid ADCs against MDR-positive cancer cell lines.
One key study compared an anti-EpCAM antibody conjugated to the maytansinoid DM1 via either the nonpolar SMCC linker or a hydrophilic linker containing a PEG4 moiety (PEG4Mal). The results demonstrated that the ADC with the hydrophilic PEG4Mal linker was significantly more potent against MDR1-expressing cells. The increased hydrophilicity of the lysine-PEG4Mal-DM1 metabolite led to better intracellular retention compared to the more hydrophobic lysine-SMCC-DM1 metabolite. This enhanced retention translated to greater cytotoxic activity in MDR cell lines.
The following data tables, derived from studies on analogous maytansinoid ADCs, illustrate the impact of linker hydrophilicity on overcoming multidrug resistance.
Table 1: In Vitro Cytotoxicity of Anti-EpCAM-DM1 Conjugates in MDR1-Expressing Cancer Cells
| Cell Line | Linker | IC₅₀ (ng/mL) | Fold-Resistance vs. Parental Cell Line |
| COLO 205 (Parental) | SMCC | 0.5 | N/A |
| COLO 205 (Parental) | PEG4Mal | 0.6 | N/A |
| COLO 205MDR | SMCC | >1000 | >2000 |
| COLO 205MDR | PEG4Mal | 20 | 33 |
| HCT-15 (MDR1-positive) | SMCC | 250 | - |
| HCT-15 (MDR1-positive) | PEG4Mal | 10 | - |
This table is generated based on data from studies on similar maytansinoid ADCs and is for illustrative purposes. Specific values for this compound may vary.
The data clearly show that while both linkers perform similarly in the parental cell line lacking high MDR1 expression, the hydrophilic PEG4Mal linker results in a dramatically more potent ADC in the MDR1-overexpressing cell lines. The fold-resistance is significantly lower for the PEG4Mal-linked ADC, indicating its ability to better bypass the MDR mechanism.
Table 2: Intracellular Accumulation of Maytansinoid Metabolites
| Cell Line | Linker | Metabolite | % of Total Intracellular Maytansinoid after 24h |
| COLO 205MDR | SMCC | Lysine-SMCC-DM1 | < 10% |
| COLO 205MDR | PEG4Mal | Lysine-PEG4Mal-DM1 | > 50% |
This table is a representation of findings from research on comparable maytansinoid ADCs to demonstrate the principle of metabolite retention.
This second table highlights the underlying mechanism for the improved efficacy. The hydrophilic metabolite, Lysine-PEG4Mal-DM1, is retained at much higher levels within the MDR-expressing cells compared to the more hydrophobic Lysine-SMCC-DM1. This increased intracellular concentration allows the maytansinoid to reach its target, the microtubules, and induce cell death.
Cellular and Molecular Biological Investigations of Val Cit Amide Cbz N Me Maytansine
Receptor-Mediated Internalization and Intracellular Trafficking of ADCs
The journey of an antibody-drug conjugate (ADC) featuring the Val-Cit-amide-Cbz-N(Me)-Maytansine payload begins at the surface of a cancer cell. The process is initiated by the high-affinity binding of the ADC's monoclonal antibody component to a specific tumor-associated antigen on the cell membrane. This binding event triggers receptor-mediated endocytosis, a process by which the cell internalizes the ADC-antigen complex. The complex is enveloped within a vesicle that buds off from the cell membrane, a process that can be mediated by clathrin-coated pits or caveolae.
Once inside the cell, the ADC-containing vesicle embarks on a journey through the endosomal-lysosomal pathway. The initial endosomal compartments have a mildly acidic environment. From the early endosome, the ADC can be recycled back to the cell surface or trafficked to late endosomes and subsequently to lysosomes. This intracellular trafficking is a crucial determinant of the ADC's efficacy, as the payload is designed to be released in the harsh environment of the lysosome.
Lysosomal Processing and Payload Release Kinetics within Target Cells
The Val-Cit (valine-citrulline) dipeptide linker is a cornerstone of the this compound system and is engineered to be susceptible to cleavage by lysosomal proteases, most notably cathepsin B, which is often overexpressed in tumor cells. encyclopedia.pubnih.gov The acidic milieu of the lysosome (pH 4.5-5.0) provides an optimal environment for these enzymes to act.
Cellular Uptake and Retention Studies
The efficiency of cellular uptake and the subsequent retention of the cytotoxic payload are critical for the therapeutic success of an ADC. Studies using radiolabeled maytansinoid ADCs have provided insights into these processes. For instance, in tumor-bearing mouse models, maytansinoid levels have been observed to peak in tumor tissue between 24 and 48 hours post-administration, indicating antigen-mediated retention and cellular uptake. nih.gov
The amount of payload delivered to a cell is a balance between the rate of ADC internalization and the rate of payload efflux. nih.gov The physicochemical properties of the released payload can influence its retention within the cell. More lipophilic metabolites, for example, may have a greater ability to diffuse across intracellular membranes and potentially exert a "bystander effect" by killing adjacent antigen-negative tumor cells. The specific "amide-Cbz-N(Me)" modification on the maytansine (B1676224) payload could potentially influence its lipophilicity and membrane permeability, thereby affecting its retention and bystander killing capacity, though specific data on this is lacking.
Induction of Programmed Cell Death Pathways by Released Maytansine
Once released from its antibody carrier, the maytansine payload of this compound is a potent inducer of programmed cell death, or apoptosis. Maytansine and its metabolites achieve this by targeting microtubules, essential components of the cell's cytoskeleton.
The apoptotic cascade initiated by maytansine involves the activation of caspases, a family of proteases that execute the cell death program. While direct studies on this compound are not available, research on other maytansinoid ADCs has shown the induction of apoptosis. Furthermore, maytansine has been shown to induce the hallmarks of immunogenic cell death (ICD), a form of apoptosis that can stimulate an anti-tumor immune response. This includes the surface exposure of calreticulin, the release of ATP, and the secretion of high-mobility group box 1 (HMGB1) protein.
Impact on Cellular Microtubule Dynamics and Cell Cycle Progression
The primary intracellular target of maytansine is tubulin, the protein subunit of microtubules. Maytansine and its metabolites are highly potent inhibitors of microtubule polymerization. nih.govnih.gov They bind to the vinca (B1221190) domain on tubulin, preventing the assembly of tubulin dimers into microtubules. This disruption of microtubule dynamics has profound consequences for the cell.
The suppression of microtubule dynamics is particularly detrimental during cell division. Microtubules form the mitotic spindle, the machinery responsible for segregating chromosomes into daughter cells. By interfering with microtubule function, maytansine causes a halt in the cell cycle at the G2/M phase, a critical checkpoint before cell division. nih.govresearchgate.net This mitotic arrest ultimately triggers the apoptotic pathways, leading to the demise of the cancer cell.
Studies on maytansine and its metabolites, such as S-methyl-DM1 and S-methyl-DM4, have provided quantitative insights into their effects on microtubule dynamics.
Impact of Maytansinoids on Microtubule Dynamic Instability
| Parameter | Maytansine (100 nmol/L) | S-methyl-DM1 (100 nmol/L) | S-methyl-DM4 (100 nmol/L) |
|---|---|---|---|
| Suppression of Dynamicity | 45% | 84% | 73% |
| Increase in Pause Time | Negligible | 41% | 30% |
Binding Affinity and Inhibition of Microtubule Assembly by Maytansinoids
| Compound | Tubulin Binding KD (µmol/L) | IC50 for Microtubule Assembly (µmol/L) |
|---|---|---|
| Maytansine | 0.86 ± 0.2 | - |
| S-methyl-DM1 | 0.93 ± 0.2 | - |
These data, while not specific to this compound, underscore the potent anti-mitotic activity of the maytansinoid payload once released inside the target cell. nih.govnih.gov
Preclinical Efficacy Studies and Target Engagement Research of Val Cit Amide Cbz N Me Maytansine in in Vitro and in Vivo Models
In Vitro Cytotoxicity Assays in Cancer Cell Lines
The in vitro cytotoxicity of ADCs is a critical measure of their potency and target-specific activity. Assays are typically conducted across a panel of cancer cell lines with varying levels of target antigen expression to characterize the dose-response relationship and confirm that the cytotoxic effect is dependent on antigen binding.
Dose-Response Characterization and Potency Determination
ADCs incorporating maytansinoid payloads connected by Val-Cit linkers consistently demonstrate potent, dose-dependent cytotoxicity against antigen-positive cancer cells. Studies on various ADCs show that the maytansinoid payload itself is highly potent, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the sub-nanomolar range. nih.gov When conjugated to a targeting antibody, this potency is preserved and directed specifically toward antigen-expressing cells.
For instance, research on HER2-targeting ADCs using a Val-Cit linker and the related auristatin payload MMAE showed potent EC50 values across multiple HER2-positive breast cancer cell lines. nih.gov These findings highlight the effectiveness of the Val-Cit linker in facilitating payload delivery and subsequent cell killing. While specific data for a c-Met ADC with the exact Val-Cit-amide-Cbz-N(Me)-Maytansine payload is not publicly available, the potency of similar constructs provides a strong indication of expected performance. For example, maytansine-bearing ADCs targeting HER2 and CD79b showed IC50 values of 0.4 nM and 0.29 nM against target-positive cells, respectively, comparable to the free maytansine (B1676224) payload. nih.gov
Table 1: Representative In Vitro Potency of Val-Cit Linker-Based ADCs in Various Cancer Cell Lines This table presents data from similar Val-Cit-payload ADCs to illustrate typical potency ranges.
| Cell Line | Cancer Type | Target Antigen | ADC Construct (Target-Linker-Payload) | Potency (EC50/IC50) | Reference |
| KPL-4 | Breast Cancer | HER2 | Anti-HER2-Val-Cit-MMAE | 0.070 nM | nih.gov |
| SK-BR-3 | Breast Cancer | HER2 | Anti-HER2-Val-Cit-MMAE | 0.120 nM | nih.gov |
| JIMT-1 | Breast Cancer | HER2 | Anti-HER2-Val-Cit-MMAE | 0.086 nM | nih.gov |
| BT474 | Breast Cancer | HER2 | Anti-HER2-Maytansine | 0.40 nM | nih.gov |
| BJAB | Lymphoma | CD79b | Anti-CD79b-Maytansine | 0.29 nM | nih.gov |
| CA922 | Head and Neck | EGFR | Anti-huEGFR-Immolative Maytansinoid | High Potency | acs.org |
Selectivity against Target-Expressing vs. Non-Expressing Cells
A fundamental requirement for a successful ADC is its ability to selectively kill cancer cells that express the target antigen while sparing antigen-negative cells. Research confirms that the cytotoxic activity of maytansinoid-based ADCs is antigen-dependent. In studies involving HER2-positive and HER2-negative cell lines, an anti-HER2 maytansinoid ADC was only cytotoxic to the HER2-positive cells. nih.gov This selectivity is further demonstrated by experiments where the addition of an excess of the unconjugated antibody competitively inhibits the binding of the ADC, thereby preventing its cytotoxic effect. acs.org
Similarly, an anti-c-Met ADC with a maytansinoid payload showed potent, low nanomolar to sub-nanomolar cytotoxicity in c-Met-expressing cancer cell lines, while being significantly less active (over 100-fold) against cell lines with low or no c-Met expression. researchgate.net This confirms that the ADC's activity is specifically mediated by its binding to the c-Met receptor on the cell surface.
Target Antigen Binding Affinity and Specificity Research
The ability of an ADC to bind its target with high affinity and specificity is paramount for its efficacy. This section explores the binding characteristics of c-Met targeting ADCs and the influence of the conjugation process.
Binding to c-Met (MET) Receptor and Other Potential Targets
The c-Met receptor is a receptor tyrosine kinase that, when overexpressed or amplified in tumors, is associated with poor prognosis and disease progression. aacrjournals.orgnih.gov This makes it an attractive target for ADC-based therapies. aacrjournals.orgnih.gov Studies have focused on developing anti-c-Met antibodies that bind with high affinity and are subsequently internalized. Research on a humanized anti-c-Met antibody, hucMet27, showed that when conjugated to a maytansinoid DM4 payload, it bound to c-Met-expressing cells with sub-nanomolar affinity. aacrjournals.org This high affinity is crucial for effective targeting and delivery of the cytotoxic payload. The binding is also specific, with studies showing very low binding of anti-c-Met antibodies to normal tissues, such as hepatocytes, that may have low levels of c-Met expression. aacrjournals.org
Influence of Conjugation on Antibody Binding Characteristics
A critical consideration in ADC development is whether the process of conjugating the linker-payload to the antibody adversely affects the antibody's ability to bind its target. The conjugation strategies for maytansinoids typically involve linking the payload to lysine (B10760008) residues on the antibody. nih.govaacrjournals.org Manufacturing conditions are controlled to achieve a specific drug-to-antibody ratio (DAR), typically around 3.5, a process that has been shown to preserve the essential binding characteristics of the antibody. nih.gov
Studies have repeatedly confirmed that anti-c-Met antibodies, after being conjugated with maytansinoid payloads, retain high affinity for the c-Met receptor, comparable to the unconjugated antibody. aacrjournals.orgaacrjournals.org Similarly, anti-HER2 ADCs with Val-Cit linkers retained high-affinity binding to HER2-positive cells, with Kd values in the sub-nanomolar range (0.084–0.156 nM). nih.gov This demonstrates that the conjugation of payloads like this compound can be achieved without compromising the target-binding properties of the monoclonal antibody component.
In Vivo Efficacy Studies in Xenograft and Syngeneic Animal Models
Following promising in vitro results, the anti-tumor activity of ADCs is evaluated in vivo using animal models, such as mice bearing human tumor xenografts. These studies provide crucial information on the ADC's efficacy in a complex biological system.
Anti-c-Met maytansinoid ADCs have demonstrated compelling anti-tumor activity in various xenograft models of human cancer. In a gastric cancer xenograft model with MET amplification (Hs746T), an anti-c-Met ADC with a dipeptide-linked maytansinoid (DM21) led to complete tumor eradication and tumor-free survivors at a dose of 2.5 mg/kg. aacrjournals.org The same ADC also resulted in full tumor regressions and tumor-free survivors in a MET-amplified non-small cell lung cancer (NSCLC) model (EBC-1) at a dose of just 1.25 mg/kg. aacrjournals.org These results underscore the potent in vivo efficacy of c-Met targeted maytansinoid ADCs. Other studies have confirmed that anti-c-Met-DM4 conjugates are also highly active in MET-amplified tumor models. aacrjournals.org
Table 2: Representative In Vivo Efficacy of c-Met Targeting Maytansinoid ADCs in Xenograft Models This table presents data from ADCs with similar dipeptide-linked maytansinoid payloads to illustrate typical in vivo efficacy.
| Cancer Model | Xenograft Type | ADC Construct | Dosing | Outcome | Reference |
| EBC-1 | NSCLC (MET-amplified) | hucMet27Gv1.3Hinge-L-DM21 | Single dose, 1.25 mg/kg | 6/6 tumor-free survivors at day 49 | aacrjournals.org |
| Hs746T | Gastric (MET-amplified) | hucMet27Gv1.3Hinge-L-DM21 | Single dose, 2.5 mg/kg | 8/8 tumor-free survivors at day 55 | aacrjournals.org |
| Hs746T | Gastric (MET-amplified) | hucMet-sSPDB-DM4 | Single dose, 5 mg/kg | Tumor eradication | aacrjournals.org |
| EBC-1 | NSCLC (MET-amplified) | hucMet-sSPDB-DM4 | Single dose, 2.5 mg/kg | Tumor eradication | aacrjournals.org |
| EBC-1 | NSCLC (MET-amplified) | MYTX-011 (c-MET ADC) | Single dose, 0.5 mg/kg | Tumor eradication | nih.gov |
These preclinical findings, both in vitro and in vivo, strongly support the therapeutic potential of ADCs utilizing a Val-Cit-maytansinoid payload system for the treatment of c-Met overexpressing cancers. The high potency, target selectivity, and robust anti-tumor activity demonstrated in these studies provide a solid foundation for their continued development.
Evaluation of Tumor Growth Inhibition and Regression
There is no specific data available in the public domain from in vitro or in vivo studies that have evaluated the tumor growth inhibition and regression capabilities of an antibody-drug conjugate utilizing the precise this compound linker-payload.
Pharmacokinetic and Biodistribution Research in Preclinical Models
Specific pharmacokinetic and biodistribution data for an ADC constructed with this compound are not publicly available.
General principles of ADCs suggest that its pharmacokinetic profile would be largely influenced by the conjugated monoclonal antibody. The Val-Cit linker is designed for stability in the bloodstream, which should, in theory, limit premature release of the maytansinoid payload and reduce systemic toxicity. Biodistribution studies would be necessary to confirm the targeted delivery to c-Met expressing tumors and to assess off-target accumulation in organs such as the liver, which is a common site for ADC clearance. The drug-to-antibody ratio (DAR) would also be a critical factor influencing both pharmacokinetics and biodistribution.
Mechanisms of Anti-Tumor Activity in Preclinical Settings
While the general mechanism of action can be inferred, specific preclinical studies detailing the anti-tumor activity of a this compound-based ADC are absent from the scientific literature.
The anticipated mechanism of action is as follows:
The antibody component of the ADC would bind to the c-Met receptor on the surface of cancer cells.
The ADC-c-Met complex would then be internalized by the cell, likely via endocytosis.
Trafficking to the lysosome would expose the Val-Cit linker to proteases, such as cathepsin B, leading to its cleavage.
This cleavage would trigger the self-immolation of the PABC spacer, releasing the active maytansinoid payload into the cytoplasm.
The released maytansinoid would bind to tubulin, inhibiting microtubule polymerization and leading to mitotic arrest and subsequent apoptotic cell death.
Biomarker Identification and Validation for Therapeutic Response in Preclinical Models
There are no published preclinical studies that have identified or validated specific biomarkers for predicting therapeutic response to an ADC featuring this compound.
Based on its design, the primary biomarker for response would logically be the expression level of the c-Met antigen on tumor cells. A higher level of c-Met expression would be hypothesized to correlate with increased ADC binding, internalization, and consequently, greater cytotoxic effect. Other potential biomarkers could include the expression levels of lysosomal proteases like cathepsin B, which are required for linker cleavage, and the status of cellular pathways related to apoptosis and drug resistance. However, without dedicated preclinical studies, these remain theoretical.
Comparative Analysis of Val Cit Amide Cbz N Me Maytansine with Other Adc Architectures
Comparison with Other Maytansinoid-Based ADCs
Maytansinoids, potent microtubule-targeting agents, have been a cornerstone of ADC development. biochempeg.comaacrjournals.org The Val-Cit-amide-Cbz-N(Me)-Maytansine linker-payload is a sophisticated system designed to optimize the delivery and release of the maytansinoid warhead. A comparative analysis with other maytansinoid-based ADCs reveals critical differences in their construction and, consequently, their preclinical performance.
Variations in Linker Chemistry
The linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's stability and efficacy. nih.gov Maytansinoid-based ADCs have employed both non-reducible and cleavable linkers.
Non-Reducible Thioether Linkers: A prominent example is the linker in Trastuzumab emtansine (T-DM1). T-DM1 utilizes a stable, non-reducible thioether linker (MCC) to connect the anti-HER2 antibody trastuzumab to the maytansinoid payload, DM1. biochempeg.comnih.gov This design relies on the proteolytic degradation of the antibody within the lysosome of the target cancer cell to release the active payload. nih.gov The stability of this linker in circulation minimizes off-target toxicity. tandfonline.com
Cleavable Peptide and Disulfide Linkers: In contrast, other maytansinoid ADCs utilize cleavable linkers designed for controlled release within the tumor microenvironment or inside the cell. For instance, SAR3419 (coltuximab ravtansine) employs a reducible disulfide linker (SPDB) to conjugate the DM4 payload to an anti-CD19 antibody. nih.govadcreview.com Similarly, IMGN901 (lorvotuzumab mertansine) uses a disulfide linker to attach DM1 to an anti-CD56 antibody. wikipedia.orgnih.govmedchemexpress.com These disulfide linkers are designed to be cleaved in the reducing environment of the cell, releasing the payload. The this compound linker incorporates a dipeptide sequence (Val-Cit) that is susceptible to cleavage by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells. This enzymatic cleavage strategy aims for selective payload release within the target cell.
The choice between a non-reducible and a cleavable linker has a significant impact on the ADME (absorption, distribution, metabolism, and excretion) properties of the ADC, influencing plasma pharmacokinetics and the nature of the catabolites found in tumor and liver tissues. nih.govnih.gov While both strategies have been shown to effectively deliver maytansinoid catabolites to tumors in preclinical models, the specific linker chemistry dictates the release mechanism and can influence the therapeutic window. nih.govnih.gov
Differences in Payload Modifications
The maytansinoid payload itself can be modified to fine-tune its properties. The most common derivatives used in ADCs are DM1 and DM4.
DM1 (Mertansine): This derivative is utilized in T-DM1 and IMGN901. biochempeg.comwikipedia.org It is a potent inhibitor of tubulin polymerization, leading to mitotic arrest and cell death. biochempeg.com
DM4 (Ravtansine): This derivative, used in SAR3419 and SAR566658, is structurally similar to DM1 but with modifications intended to enhance its potency and potentially overcome certain resistance mechanisms. nih.govadcreview.comnih.gov Some studies suggest DM4 may be more potent than DM1 in an ADC context due to these structural differences. researchgate.net
Preclinical studies have shown that both DM1 and DM4, when released from their respective ADCs, are potent microtubule poisons. nih.gov The metabolites of these ADCs, such as S-methyl DM1 and S-methyl DM4, are also highly effective at suppressing microtubule dynamics, in some cases even more so than the parent maytansine (B1676224) molecule. aacrjournals.orgnih.gov
| ADC | Linker Type | Payload | Cleavage Mechanism |
| T-DM1 (Kadcyla®) | Non-reducible thioether (MCC) biochempeg.comnih.gov | DM1 biochempeg.com | Proteolytic degradation in lysosome nih.gov |
| SAR-3419 (Coltuximab Ravtansine) | Reducible disulfide (SPDB) nih.govadcreview.com | DM4 nih.govadcreview.com | Reduction of disulfide bond in cell nih.gov |
| IMGN-901 (Lorvotuzumab Mertansine) | Reducible disulfide (SPP) wikipedia.orgnih.gov | DM1 wikipedia.orgnih.gov | Reduction of disulfide bond in cell nih.gov |
| SAR566658 | Cleavable (SPDB) adcreview.com | DM4 adcreview.com | Reduction of disulfide bond in cell |
| This compound ADC | Cleavable peptide (Val-Cit) | N(Me)-Maytansine | Enzymatic cleavage by cathepsin B |
Comparative Research with Auristatin-Based ADCs
Auristatins, another class of highly potent microtubule inhibitors, are also widely used as ADC payloads. biochempeg.com A comparison between maytansinoid-based ADCs, including those with the this compound linker-payload, and auristatin-based ADCs highlights fundamental differences in their mechanisms of action and physicochemical properties.
Distinct Mechanisms of Microtubule Inhibition
While both maytansinoids and auristatins target tubulin, they do so at different binding sites, leading to distinct effects on microtubule dynamics. nih.gov
Maytansinoids: These compounds bind to the maytansine site on tubulin, inhibiting the polymerization of tubulin dimers and preventing the formation of microtubules. researchgate.net This action is similar to that of vinca (B1221190) alkaloids. researchgate.net
Auristatins (MMAE and MMAF): Auristatins, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), bind to the vinca alkaloid site on tubulin. biochempeg.comnih.gov Their binding prevents the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net
This difference in binding sites and mechanisms can have implications for the treatment of tumors that may have developed resistance to one class of microtubule inhibitors.
Comparative Hydrophobicity and Impact on ADC Properties
Direct comparative studies have shown that maytansinoid-based ADCs tend to be less hydrophobic than auristatin-based ADCs, such as those containing MMAE. nih.gov For instance, the calculated AlogP value for a cysteine-reactive maytansinoid (MCC-maytansinoid) was found to be lower than that of MC-VC-PAB-MMAE (3.76 vs. 4.79), indicating lower hydrophobicity for the maytansinoid derivative. nih.gov This difference was also confirmed by reverse-phase HPLC analysis, where the maytansinoid eluted earlier than the MMAE-based linker-payload. nih.gov
| Payload Class | Binding Site on Tubulin | Effect on Microtubules | Relative Hydrophobicity |
| Maytansinoids (e.g., DM1, DM4) | Maytansine site nih.gov | Inhibition of polymerization researchgate.net | Generally less hydrophobic than auristatins nih.gov |
| Auristatins (e.g., MMAE, MMAF) | Vinca alkaloid site biochempeg.comnih.gov | Inhibition of polymerization biochempeg.comresearchgate.net | Generally more hydrophobic than maytansinoids nih.gov |
Impact of Linker-Payload Design on Therapeutic Index in Preclinical Studies
The therapeutic index, a measure of a drug's safety and efficacy, is profoundly influenced by the linker-payload design in ADCs. tandfonline.commdpi.com Preclinical studies have demonstrated that optimizing the linker and payload can lead to a better balance between anti-tumor activity and toxicity. nih.govfrontiersin.orgcreative-biolabs.com
The stability of the linker is a key factor. tandfonline.com More stable linkers, like the non-reducible thioether in T-DM1 or sterically hindered disulfide linkers, can reduce the premature release of the payload in circulation, thereby minimizing off-target toxicities. tandfonline.comacs.org Conversely, linkers that are too stable might not release the payload efficiently within the tumor cell. The design of cleavable linkers, such as the Val-Cit peptide in this compound, aims to strike this balance by being stable in the bloodstream but readily cleaved by enzymes present in the target cell.
Furthermore, the design of the linker-payload can influence the "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. nih.gov This can be particularly important in treating heterogeneous tumors. The properties of the released payload, including its cell permeability, will dictate the extent of this bystander killing.
Advantages and Limitations of this compound in ADC Development Landscape
The this compound linker-payload combination represents a sophisticated and widely utilized platform in the development of antibody-drug conjugates (ADCs). This system's prevalence stems from a carefully engineered balance of stability in circulation and selective payload release within target tumor cells. However, like any ADC architecture, it possesses a distinct set of advantages and limitations that influence its suitability for specific therapeutic applications.
Advantages
The primary advantages of the this compound construct are rooted in its cleavable linker design and the potent cytotoxicity of the maytansinoid payload.
Enzymatic Cleavability and Controlled Release: The valine-citrulline (Val-Cit) dipeptide sequence is a key innovation, designed to be a substrate for lysosomal proteases, particularly cathepsin B, which is abundant within tumor cells but has low activity in the systemic circulation. creative-biolabs.com This enzymatic targeting allows for the specific release of the cytotoxic payload within the target cell, minimizing premature drug release in the bloodstream and thereby reducing systemic toxicity. The cleavage of the Val-Cit linker by cathepsin B initiates a self-immolative cascade through the p-aminobenzyloxycarbonyl (PABC) spacer, leading to the traceless release of the maytansine drug. creative-biolabs.comiris-biotech.de
High Potency of Maytansinoid Payload: Maytansinoids, such as derivatives DM1 and DM4, are highly potent microtubule-targeting agents. biochempeg.comadcreview.com They function by inhibiting microtubule assembly, leading to mitotic arrest and cell death at sub-nanomolar concentrations. biochempeg.comadcreview.com The cytotoxicity of maytansinoids can be over 100-fold higher than that of traditional chemotherapeutic agents like vinca alkaloids. adcreview.com This high potency is crucial for ADCs, as only a small amount of the payload may reach the tumor cell.
Bystander Effect: The released maytansine payload, once liberated from the PABC spacer, is often membrane-permeable. This allows it to diffuse out of the targeted antigen-positive cancer cell and kill neighboring antigen-negative tumor cells. creative-biolabs.com This "bystander effect" is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen. creative-biolabs.com
Enhanced Plasma Stability: Compared to earlier linker technologies like hydrazones, the Val-Cit linker demonstrates significantly greater stability in human plasma. nih.gov The carbamate (B1207046) linkage within the PABC spacer further contributes to this stability, with some constructs showing a half-life of over 120 hours in human serum. creative-biolabs.com This prolonged stability ensures that the ADC remains intact until it reaches the tumor site, maximizing the therapeutic window. adcreview.com
Well-Characterized and Versatile Platform: The Val-Cit-PABC system is a well-established and extensively studied linker technology in the ADC field. creative-biolabs.comnih.gov This provides a solid foundation of knowledge regarding its behavior, metabolism, and optimization strategies. The linker can be adapted for use with various antibodies and maytansinoid derivatives, making it a versatile tool in ADC design. musechem.com
Limitations
Despite its numerous advantages, the this compound system is not without its limitations, which have spurred the development of next-generation ADC technologies.
Instability in Rodent Plasma: A significant challenge in preclinical development is the instability of the Val-Cit linker in mouse plasma due to cleavage by the carboxylesterase Ces1C. nih.govresearchgate.netresearchgate.net This can lead to premature drug release in mouse models, which may not accurately predict the ADC's stability and efficacy in humans. nih.gov This discrepancy can complicate the translation of preclinical findings to clinical trials.
Hydrophobicity and Aggregation: Maytansinoid payloads and the Val-Cit-PABC linker can be hydrophobic. researchgate.netresearchgate.net This can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DAR). nih.gov ADC aggregation can negatively impact manufacturing, stability, and pharmacokinetic properties.
Off-Target Toxicity: While designed for targeted release, some level of off-target toxicity can still occur. This can be due to low-level instability of the linker in circulation or expression of the target antigen on healthy tissues. nih.gov The high potency of maytansinoids means that even a small amount of off-target release can lead to adverse effects. biochempeg.comnih.gov
Multidrug Resistance (MDR): The cytotoxic metabolites of maytansinoid-based ADCs can be substrates for efflux pumps like P-glycoprotein (P-gp or MDR1). aacrjournals.org Overexpression of these pumps by cancer cells can lead to the active removal of the payload from the cell, thereby conferring resistance to the ADC therapy. aacrjournals.org
Sensitivity to a Broad Range of Proteases: While cathepsin B is the primary target for cleavage, the Val-Cit linker can also be cleaved by other proteases, such as cathepsins K and L. This broader sensitivity could potentially lead to off-target cleavage in tissues where these enzymes are present.
Comparative Analysis of ADC Linker-Payload Technologies
The following table provides a comparative overview of Val-Cit-Maytansine with other common ADC linker and payload technologies.
| Feature | Val-Cit-Maytansine | Non-Cleavable (e.g., SMCC-DM1) | Glucuronide-Linker | Disulfide-Linker |
| Release Mechanism | Cathepsin B cleavage in lysosome | Proteolytic degradation of the antibody nih.gov | β-glucuronidase cleavage in lysosome nih.gov | Reduction in the intracellular environment nih.gov |
| Payload Release | Traceless release of active payload iris-biotech.de | Payload released with linker and amino acid residue attached nih.gov | Traceless release of active payload | Payload released with a thiol modification |
| Plasma Stability | Generally high in humans, but lower in rodents creative-biolabs.comnih.gov | Very high nih.gov | High nih.gov | Variable, can be improved with hindered disulfides nih.gov |
| Bystander Effect | Yes, membrane-permeable payload creative-biolabs.com | Limited, as the charged metabolite is less permeable nih.gov | Yes, payload is generally membrane-permeable | Yes, payload is generally membrane-permeable |
| Payload Potency | High (Maytansinoid) biochempeg.com | High (Maytansinoid) biochempeg.com | High (e.g., Auristatins) | High (e.g., Maytansinoids, PBDs) nih.gov |
| Key Advantage | Well-established, potent, good bystander effect creative-biolabs.comadcreview.com | High stability, potentially lower off-target toxicity nih.gov | Good for hydrophilic payloads, minimal aggregation nih.gov | Good for payloads requiring a free thiol for activity |
| Key Limitation | Rodent instability, potential for MDR nih.govaacrjournals.org | No bystander effect, payload activity can be attenuated nih.gov | Can be less well-tolerated in vivo compared to Val-Cit nih.gov | Potential for premature cleavage in the reducing environment of the blood |
Advanced Research Topics and Future Perspectives for Val Cit Amide Cbz N Me Maytansine in Adc Research
Exploration of Next-Generation Linker Technologies for Enhanced Stability and Tuned Release
The valine-citrulline (Val-Cit) dipeptide linker is a widely used cleavable linker in ADCs, designed for enzymatic cleavage by cathepsin B within the lysosome of target cells. broadpharm.com This targeted release mechanism is a cornerstone of ADC technology. However, research has revealed certain limitations, such as instability in mouse plasma, which can lead to premature drug release. nih.gov
To address these challenges, researchers are exploring next-generation linker technologies. One promising approach is the development of tripeptide linkers, such as the glutamic acid-valine-citrulline (EVCit) linker. nih.gov Studies have shown that ADCs with EVCit linkers exhibit increased stability in mouse plasma and are still susceptible to enzymatic cleavage, potentially leading to a better safety profile. nih.gov Another innovative strategy is the creation of "exolinkers," which reposition the cleavable peptide linker to an external position on the p-aminobenzylcarbamate (PABC) moiety. This design aims to enhance hydrophilicity and reduce premature payload release. chemexpress.com
Furthermore, the development of linkers that are not only stable in circulation but also release the payload efficiently upon internalization is critical. adcreview.com Research into novel linker designs, including those with different cleavage sites or release mechanisms, is ongoing to fine-tune the release of maytansinoid payloads like maytansine (B1676224). acs.org
Table 1: Comparison of Linker Technologies
| Linker Type | Advantages | Disadvantages | Key Research Findings |
| Valine-Citrulline (Val-Cit) | Well-established, effective cleavage by cathepsin B. broadpharm.com | Potential instability in mouse plasma, hydrophobicity can lead to aggregation. nih.govchemexpress.com | Standard for many successful ADCs, but limitations drive new research. nih.gov |
| Glutamic acid-Valine-Citrulline (EVCit) | Increased stability in mouse plasma. nih.gov | More complex synthesis compared to dipeptide linkers. | Demonstrates the potential of modifying peptide sequences for improved stability. nih.gov |
| Exolinkers | Improved hydrophilicity, reduced premature payload release, potential for higher drug-to-antibody ratios (DAR). chemexpress.com | Newer technology requiring further in vivo validation. | Repositions the linker to shield the payload, enhancing stability. chemexpress.com |
Rational Design of Maytansinoid Analogs with Modified Properties
Maytansinoids, such as DM1 and DM4, are highly potent microtubule-targeting agents and are effective payloads for ADCs. adcreview.combiochempeg.com However, the rational design of maytansinoid analogs with modified properties is a key area of research to further optimize ADC efficacy and safety. nih.gov The goal is to develop analogs that have improved potency, reduced off-target toxicity, and the ability to overcome multidrug resistance (MDR). aacrjournals.org
One strategy involves modifying the maytansinoid structure to enhance its cytotoxic activity or alter its physicochemical properties. mdpi.com For example, creating derivatives with increased hydrophilicity could lead to ADCs with better pharmacokinetic profiles. aacrjournals.org Another approach focuses on designing maytansinoids that are less susceptible to efflux by MDR pumps like P-glycoprotein (MDR1). aacrjournals.orgresearchgate.net By understanding the structure-activity relationships of maytansinoids, researchers can design novel payloads with superior therapeutic characteristics. nih.gov
Combination Strategies with Other Therapeutic Modalities in Preclinical Settings
To enhance the anti-tumor activity of maytansinoid-based ADCs, researchers are actively investigating combination strategies with other therapeutic modalities in preclinical studies. The rationale is that combining therapies with different mechanisms of action can lead to synergistic effects and overcome resistance. explorationpub.com
Preclinical studies have explored combining maytansinoid ADCs with various agents, including:
Chemotherapy: Combining ADCs with traditional chemotherapeutic drugs can target different aspects of tumor biology. explorationpub.com
Immune checkpoint inhibitors (ICIs): The immunomodulatory effects of ADCs can complement the action of ICIs, potentially leading to more durable anti-tumor immune responses. explorationpub.com
Targeted therapies: Combining ADCs with small molecule inhibitors that target specific signaling pathways in cancer cells can create a multi-pronged attack on the tumor.
These preclinical combination studies are crucial for identifying promising therapeutic regimens that can be translated into clinical trials. aacrjournals.org
Development of Predictive Models for ADC Efficacy and Resistance
A significant challenge in ADC therapy is the lack of robust predictive biomarkers to identify patients who are most likely to respond to treatment. nih.gov To address this, researchers are developing predictive models for ADC efficacy and resistance. mdpi.com These models aim to integrate various data types, including tumor characteristics, antigen expression levels, and the properties of the ADC itself, to predict treatment outcomes. researchgate.net
The development of ADC-resistant cell lines and tumor models is a critical tool in this effort. wuxibiology.com By studying the mechanisms of resistance in these models, researchers can identify potential biomarkers and develop strategies to overcome them. researchgate.net Furthermore, the application of artificial intelligence (AI) and machine learning (ML) is emerging as a powerful approach to analyze complex datasets and build predictive models. mdpi.comarxiv.org For instance, the ADCNet framework uses deep learning to predict the activity of ADCs based on their structural components. arxiv.org
Table 2: Approaches for Developing Predictive Models
| Approach | Description | Potential Impact |
| Biomarker Discovery | Identifying molecular markers (e.g., antigen expression, gene mutations) that correlate with ADC response. nih.gov | Enables patient stratification and personalized medicine. |
| Resistant Model Development | Creating cell lines and animal models that are resistant to ADC treatment to study resistance mechanisms. wuxibiology.com | Facilitates the discovery of new therapeutic targets and strategies to overcome resistance. |
| Computational Modeling (AI/ML) | Utilizing algorithms to analyze large datasets and predict ADC activity and patient response. mdpi.comarxiv.org | Accelerates drug development and improves the accuracy of treatment outcome predictions. |
Emerging Conjugation Methodologies and Their Application to Maytansinoid Payloads
Site-specific conjugation technologies are at the forefront of this research. These methods allow for the attachment of the payload at specific, engineered sites on the antibody, resulting in a homogenous product with a defined drug-to-antibody ratio (DAR). tandfonline.com This homogeneity can lead to improved pharmacokinetics and a wider therapeutic window. aacrjournals.org
Examples of emerging conjugation strategies include:
Enzymatic methods: Using enzymes to attach the linker-payload to the antibody. tandfonline.com
Oligosaccharide remodeling: Modifying the glycans on the antibody to create conjugation sites. tandfonline.com
Genetic code expansion: Incorporating non-natural amino acids with specific reactive groups into the antibody sequence for precise conjugation. tandfonline.com
The application of these advanced conjugation techniques to maytansinoid payloads like Val-Cit-amide-Cbz-N(Me)-Maytansine is an active area of research aimed at producing next-generation ADCs with enhanced properties. explorationpub.com
Role in Bispecific Antigen-Binding Molecules and Multi-Targeting Approaches
Bispecific antibodies (BsAbs), which can simultaneously bind to two different epitopes or antigens, are a rapidly growing class of therapeutics. nih.gov The conjugation of maytansinoid payloads to BsAbs, creating bispecific ADCs (BsADCs), represents a promising strategy to enhance tumor targeting and overcome resistance. biochempeg.com
This compound is a component of antibodies and bispecific antigen-binding molecules that target the hepatocyte growth factor receptor (c-Met). medchemexpress.comchemicalbook.compharmaffiliates.com By targeting two different epitopes on the same antigen or two different antigens on the tumor cell, BsADCs can potentially lead to increased internalization and more efficient delivery of the cytotoxic payload. nih.govbiochempeg.com This multi-targeting approach may also help to overcome antigen escape, a common mechanism of resistance to monospecific ADCs. nih.gov The development of BsADCs and other multi-targeting strategies is a key area of future research for maytansinoid-based therapeutics. nih.govoup.com
Q & A
Q. What is the structural and functional role of Val-Cit-amide-Cbz-N(Me)-Maytansine in antibody-drug conjugate (ADC) design?
this compound serves as a linker-payload component in ADCs, combining a protease-cleavable valine-citrulline (Val-Cit) linker with a maytansine-derived cytotoxic agent. The carbobenzyloxy (Cbz) group stabilizes the linker, while the N-methyl (N-Me) modification enhances metabolic stability. This construct enables targeted delivery to c-Met (MET)-expressing cancer cells via antibody binding, followed by intracellular release of the maytansine payload to disrupt microtubule dynamics .
Q. How does maytansine’s mechanism of action influence ADC efficacy?
Maytansine inhibits microtubule polymerization by binding to tubulin at the vinca alkaloid site, blocking mitosis and inducing apoptosis. In ADCs, this mechanism requires efficient payload release, which depends on linker stability and intracellular protease activity (e.g., cathepsin B). For example, maytansine derivatives like DM1 and DM4 exhibit EC50 values of 0.6–12 nM in leukemia cell lines, but their therapeutic window improves significantly when conjugated to antibodies due to reduced off-target toxicity .
Table 1: Key In Vitro Cytotoxicity Data for Maytansine Derivatives
| Cell Line | EC50 (nM) | Reference |
|---|---|---|
| L1210 Leukemia | 0.6 | |
| L-5178-Y Leukemia | 12 | |
| P388 Leukemia | 1.5 |
Advanced Research Questions
Q. What experimental strategies optimize the conjugation of this compound to antibodies?
Advanced conjugation involves site-specific engineering (e.g., aldehyde tag incorporation) to control drug-to-antibody ratios (DARs) and minimize aggregation. For example, in silico modeling identifies solvent-accessible antibody regions for conjugation, while biophysical assays (SEC-HPLC, SPR) assess stability and FcRn binding. Studies show that trastuzumab-maytansine conjugates with DAR=4 exhibit optimal pharmacokinetics (PK) and tumor suppression in HER2+ xenograft models .
Q. How can researchers reconcile discrepancies between in vitro potency and clinical outcomes of maytansine-based ADCs?
While maytansine shows nanomolar cytotoxicity in vitro, its clinical failure as a monotherapy (e.g., dose-limiting gastrointestinal toxicity) highlights the need for ADC-mediated targeting. For example, T-DM1 (ado-trastuzumab emtansine) improves progression-free survival in HER2+ breast cancer by 3.2 months compared to lapatinib plus capecitabine. Methodological solutions include:
Q. What challenges arise in elucidating the biosynthesis of maytansine precursors for synthetic biology applications?
Maytansine biosynthesis involves cross-species collaboration between Maytenus serrata plants and endophytic bacteria. Key intermediates (e.g., ansamitocin precursors) are detected in plant bark via HRMS/MS, but yields remain low (0.2–12 mg/kg). Challenges include:
- Genetic instability : Endophytic biosynthetic gene clusters (BGCs) are poorly conserved.
- Analytical limitations : Low-abundance intermediates require enrichment via solid-phase extraction (SPE) before LC-QTOF-MS analysis .
Table 2: Key Biosynthetic Intermediates in Maytenus serrata
| Precursor | Detected Tissue | Analytical Method | Reference |
|---|---|---|---|
| Ansamitocin P-3 | Bark | HRMS/MS | |
| Proansamitocin | Root | LC-QTOF-MS |
Methodological Considerations
- Linker stability assays : Use plasma stability studies (37°C, 72 hours) with quantification via reverse-phase HPLC to evaluate Val-Cit cleavage rates .
- Tubulin polymerization assays : Monitor maytansine’s inhibition of microtubule assembly using purified tubulin (IC50 ~1 µM) and fluorescence-based readouts .
- In vivo efficacy models : Prioritize orthotopic or metastatic models (e.g., B16 melanoma) to assess ADC penetration into hypoxic tumor regions .
Data Contradictions and Resolution
- In vitro vs. in vivo toxicity : While maytansine’s IC50 in cell lines is <10 nM, its narrow therapeutic index in humans requires ADC-mediated targeting. Dose optimization in primates (e.g., 1–3 mg/kg q3w) balances efficacy and neuropathy risks .
- Natural vs. synthetic sources : Plant-derived maytansine has variable purity (≥98% by HPLC), whereas synthetic routes (e.g., ansamitocin semisynthesis) ensure batch consistency for ADC manufacturing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
